molecular formula C22H21N7O B2773569 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea CAS No. 1013835-92-1

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea

Cat. No.: B2773569
CAS No.: 1013835-92-1
M. Wt: 399.458
InChI Key: TUROZZHZVSFURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea is a highly potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammatory signaling pathways. This compound has emerged as a critical pharmacological tool for dissecting the role of RIPK1-mediated necroptosis in pathological contexts, with a primary research focus on neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. Its high brain penetrance makes it particularly valuable for in vivo models of central nervous system disorders. By specifically inhibiting RIPK1 kinase activity, this compound helps researchers elucidate mechanisms of cell death and neuroinflammation, providing insights for potential therapeutic strategies. Studies have demonstrated its efficacy in protecting against retinal degeneration in models of ischemic injury, highlighting its utility beyond core neurology applications. The research value of this inhibitor lies in its ability to precisely target a defined node in the complex interplay between cell death and inflammation, enabling a deeper understanding of pathophysiology and target validation in a range of chronic and acute disease models.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c1-15-4-5-16(2)19(14-15)26-22(30)25-18-8-6-17(7-9-18)24-20-10-11-21(28-27-20)29-13-3-12-23-29/h3-14H,1-2H3,(H,24,27)(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUROZZHZVSFURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea , often referred to as a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C20H19N5O
Molecular Weight : 353.40 g/mol
CAS Number : 2097133-17-8

The compound features a complex structure that includes a pyrazole ring, a pyridazine moiety, and an urea functional group. These structural components contribute to its biological activity and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results against various cancer cell lines through different mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of specific kinases involved in tumor growth and survival pathways. This includes targeting receptor tyrosine kinases (RTKs), which are crucial in many cancers .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are crucial for treating various inflammatory diseases:

  • COX Inhibition : It has been reported to act as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis. This action is beneficial in conditions like arthritis and other inflammatory disorders .
  • In Vivo Studies : In animal models, the compound demonstrated significant reduction in edema and inflammatory markers when administered during induced inflammation tests .

Antimicrobial Activity

Additionally, the compound has shown antimicrobial properties against various pathogens:

  • Bacterial Inhibition : The pyrazole derivative displayed effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

Antioxidant Activity

The antioxidant activity of this compound contributes to its therapeutic profile:

  • Free Radical Scavenging : It has been shown to scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases. This property is particularly relevant in neurodegenerative disorders where oxidative damage plays a significant role .

Case Study 1: Anticancer Efficacy

In a study published by MDPI, researchers synthesized several pyrazole derivatives, including our compound of interest. They evaluated its anticancer effects on MCF-7 cells and found that it induced apoptosis through caspase activation pathways. The study reported an IC50 value of 12 µM, indicating potent activity against breast cancer cells .

Case Study 2: Anti-inflammatory Potential

Another research article focused on the anti-inflammatory effects of the compound using an animal model of arthritis. The results showed a significant reduction in paw swelling and inflammatory cytokines after treatment with the compound compared to control groups. This suggests its potential utility in managing chronic inflammatory conditions .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit specific kinases involved in cancer progression, suggesting that this compound may also possess similar activity .

Antiviral Properties

Recent studies have highlighted the potential of pyrazole-containing compounds in antiviral applications. For example, derivatives have been shown to inhibit viruses such as HIV and herpes simplex virus type 1. The structural characteristics of the compound may enhance its efficacy against viral targets .

Inhibition of Glycogen Synthase Kinase 3

A docking study indicated that pyrazolylpyridazine derivatives could inhibit glycogen synthase kinase 3, a target implicated in various diseases including diabetes and neurodegenerative disorders . This suggests potential therapeutic applications for the compound in managing these conditions.

Antihypertensive Effects

Some derivatives of pyrazole and pyridazine have been explored for their antihypertensive effects. The ability to modulate blood pressure through these compounds opens avenues for cardiovascular research .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing a related pyrazolylpyridazine compound demonstrated effective yields through refluxing specific reagents in dimethylformamide. The resultant product was characterized using NMR and IR spectroscopy, confirming its structural integrity .

Case Study 2: Antiviral Efficacy Testing

In vitro tests were conducted on a series of pyrazole derivatives to evaluate their antiviral activity against herpes simplex virus type 1. Results indicated significant reductions in viral plaque formation, showcasing the potential of these compounds as antiviral agents .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with coupling a pyridazine derivative with a substituted phenylamine, followed by urea formation. Key strategies include:

  • Catalyst Optimization : Use Pd-based catalysts for Suzuki-Miyaura coupling reactions to enhance cross-coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Microwave-assisted synthesis reduces reaction time and improves purity .
  • Stepwise Monitoring : Employ TLC and HPLC at each stage to identify side products (e.g., unreacted pyridazin-3-amine) and optimize stoichiometry .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and aromatic substituents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 399.458 (calculated for C22_{22}H21_{21}N7_7O) .
  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond angles and torsional strain in the pyridazine-pyrazole core .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Data Collection : Perform single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine using SHELXL-2018 to model hydrogen-bonding networks .
  • Tautomer Analysis : Compare experimental bond lengths (e.g., C–N in pyridazine vs. pyrazole) with DFT-optimized geometries. Discrepancies >0.05 Å indicate tautomeric preference .

Advanced: What experimental designs are robust for evaluating its biological activity against contradictory data?

Methodological Answer:

  • Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) in triplicate to minimize variability. Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Statistical Validation : Apply ANOVA to compare IC50_{50} values across assays. Outliers may arise from solvent effects (e.g., DMSO >1% inhibits cellular uptake) .
  • Target Specificity : Pair SPR (surface plasmon resonance) with cellular assays to distinguish direct binding from off-target effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

Methodological Answer:

  • Substituent Variation : Systematically modify the 2,5-dimethylphenyl group (e.g., replace with 2-methoxy or 2-chloro derivatives) and assess logP and IC50_{50} shifts .
  • Computational Guidance : Perform molecular docking (AutoDock Vina) to prioritize substituents with predicted ΔG < −8 kcal/mol for target binding pockets .
  • Meta-Analysis : Cross-reference bioactivity data from PubChem (CID: 1202981) to identify conserved pharmacophores .

Advanced: How should researchers address discrepancies in solubility data across experimental conditions?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and simulated gastric fluid. Centrifuge at 13,000 rpm to isolate precipitated compound .
  • Co-Solvent Strategies : For in vivo studies, employ cyclodextrin-based formulations to enhance aqueous solubility while maintaining bioactivity .
  • pH-Dependent Studies : Measure solubility at pH 2–9 to identify optimal conditions for oral bioavailability assays .

Advanced: What analytical methods resolve degradation products during stability studies?

Methodological Answer:

  • Forced Degradation : Expose to UV light (254 nm), 40°C/75% RH, and acidic/alkaline conditions. Monitor via LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 20 min) .
  • Degradant Identification : Compare MS/MS fragmentation patterns with synthetic standards (e.g., hydrolyzed urea derivatives) .

Basic: What are the recommended storage conditions to maintain compound integrity?

Methodological Answer:

  • Store at −20°C in amber vials under argon to prevent photodegradation and oxidation. Confirm stability via monthly HPLC checks (retention time shifts >5% indicate degradation) .

Advanced: How can computational modeling predict metabolic pathways for this compound?

Methodological Answer:

  • In Silico Tools : Use SwissADME to predict cytochrome P450 metabolism sites. Validate with microsomal assays (e.g., human liver microsomes + NADPH) .
  • Metabolite Synthesis : Prepare N-oxide derivatives via H2_2O2_2 oxidation and compare with LC-MS data from in vitro assays .

Advanced: What strategies validate hydrogen-bonding interactions in co-crystallized complexes?

Methodological Answer:

  • Crystallization Screens : Use 48-condition screens (e.g., Hampton Index) to obtain protein-ligand co-crystals. Refine with SHELXL to model H-bond distances (<2.8 Å) .
  • Mutagenesis Studies : Replace H-bond acceptor residues (e.g., Asp/Glu) in the target protein and measure binding affinity via ITC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.